3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one

Catalog No.
S626655
CAS No.
8006-90-4
M.F
C62H108O7
M. Wt
965.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,...

CAS Number

8006-90-4

Product Name

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one

IUPAC Name

3,7-dimethyl-1-oxaspiro[3.5]nonane;3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran;5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylcyclohexan-1-one;(5-methyl-2-propan-2-ylcyclohexyl) acetate;5-methyl-2-propan-2-ylidenecyclohexan-1-one

Molecular Formula

C62H108O7

Molecular Weight

965.5 g/mol

InChI

InChI=1S/C12H22O2.C10H18O.C10H14O.C10H20O.C10H18O.C10H16O/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13;1-8-3-5-10(6-4-8)9(2)7-11-10;1-7-3-4-9-8(2)6-11-10(9)5-7;3*1-7(2)9-5-4-8(3)6-10(9)11/h8-9,11-12H,5-7H2,1-4H3;8-9H,3-7H2,1-2H3;6-7H,3-5H2,1-2H3;7-11H,4-6H2,1-3H3;7-9H,4-6H2,1-3H3;8H,4-6H2,1-3H3

InChI Key

NQSRBDFLQKBVKK-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1

Solubility

1 volume in 5 volumes of 70% ethanol at 20 °C.
Very slightly soluble in wate

Canonical SMILES

CC1CCC2(CC1)C(CO2)C.CC1CCC(C(C1)O)C(C)C.CC1CCC(C(C1)OC(=O)C)C(C)C.CC1CCC(C(=O)C1)C(C)C.CC1CCC2=C(C1)OC=C2C.CC1CCC(=C(C)C)C(=O)C1
  • Obligate and facultative anaerobes: These bacteria thrive in the absence or limited presence of oxygen. Peppermint oil has been found to be active against several clinically important anaerobic pathogens [National Institutes of Health (.gov)].
  • Enteric pathogens: Peppermint oil exhibits bactericidal activity against at least 20 common enteric pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi [National Institutes of Health (.gov)].
  • Fungal pathogens: Research suggests that peppermint oil can also inhibit the growth of various fungal pathogens [National Institutes of Health (.gov)].

The compound 3,7-dimethyl-1-oxaspiro[3.5]nonane; 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran; 5-methyl-2-propan-2-ylcyclohexan-1-ol; 5-methyl-2-propan-2-ylcyclohexan-1-one; (5-methyl-2-propan-2-ylcyclohexyl) acetate; 5-methyl-2-propan-2-ylidenecyclohexan-1-one is a complex organic molecule characterized by multiple cyclic structures and functional groups. This compound exhibits a rich structural diversity due to its spirocyclic and bicyclic frameworks, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C${10}$H${18}$O, with a molecular weight of approximately 154.25 g/mol for the primary component, 3,7-dimethyl-1-oxaspiro[3.5]nonane .

The mechanism of action of peppermint oil depends on the specific application. Menthol, the primary component, is believed to interact with various receptors in the body, including transient receptor potential (TRP) channels, particularly TRPM8. TRPM8 activation by menthol is thought to be responsible for the cooling sensation and potentially pain relief effects. Additionally, peppermint oil may relax smooth muscles in the digestive tract, contributing to its potential benefits for irritable bowel syndrome (IBS).

Here are some safety points to consider:

  • Do not ingest undiluted peppermint oil.
  • Dilute the oil with a carrier oil like almond oil or jojoba oil before topical use.
  • Perform a patch test on a small area of skin before applying it more extensively.
  • Avoid contact with eyes and mucous membranes.
  • Consult a healthcare professional before using peppermint oil if pregnant, breastfeeding, or taking medications.

Data:

  • A study reported a case of severe neurotoxicity following accidental ingestion of peppermint oil.

The chemical reactivity of this compound is primarily attributed to its spirocyclic structure, which allows for various chemical transformations. Key reactions include:

  • Nucleophilic substitutions: The presence of functional groups such as hydroxyls and carbonyls facilitates nucleophilic attack.
  • Cyclization reactions: The spirocyclic nature enables intramolecular cyclization, leading to the formation of more complex structures.
  • Oxidation and reduction: The alcohol and carbonyl functionalities can undergo oxidation to yield ketones or aldehydes.

Research indicates that compounds within this class exhibit notable biological activities, including:

  • Antifungal properties: Some derivatives have shown efficacy against fungal pathogens, making them potential candidates for antifungal drug development.
  • Antioxidant activity: Certain structural features may confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.

The synthesis of this compound can be achieved through various methodologies:

  • Multi-step synthesis: Involves the formation of the spirocyclic framework followed by functional group modifications. For example, starting from simple cyclohexanes and introducing functional groups through electrophilic additions.
  • Cyclization reactions: Utilizing precursors that can undergo cyclization under acidic or basic conditions to form the desired spirocyclic structure.
  • Functional group interconversion: Transforming hydroxyl groups into carbonyls or esters through oxidation or esterification reactions.

The applications of this compound are diverse:

  • Pharmaceuticals: Its antifungal and antioxidant properties make it a candidate for therapeutic agents in treating fungal infections and oxidative stress-related diseases.
  • Fragrance industry: The unique scent profile derived from its structure can be utilized in perfumes and scented products.

Several compounds share structural similarities with the target compound, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
3,3-dimethyl-1-oxaspiro[3.5]nonan-2-oneSpirocyclic structureExhibits different biological activity profiles compared to the target compound .
3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuranBicyclic structureKnown for its aromatic properties and potential in medicinal chemistry .
5-methylcyclohexanoneCyclohexane derivativeSimpler structure with fewer functional groups, limiting reactivity compared to the target compound .

The comparison illustrates that while these compounds share certain features, the intricate arrangements and functional diversity present in 3,7-dimethyl-1-oxaspiro[3.5]nonane et al. set it apart in terms of potential applications and biological activities.

Core Spirocyclic and Bicyclic Frameworks

The primary structural motif is 3,7-dimethyl-1-oxaspiro[3.5]nonane, a bicyclic system with oxygen as the spiro atom. This compound comprises two fused rings: a five-membered oxolane (tetrahydrofuran-like) ring and a six-membered cyclohexane ring sharing a single oxygen atom. The spiro junction creates a three-dimensional structure with inherent rigidity, a feature critical for its potential bioactivity and physicochemical properties.

The 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran moiety represents a partially saturated benzofuran system. This structure combines a fused benzene and tetrahydrofuran ring, with methyl groups at positions 3 and 6. The tetrahydrofuran ring introduces flexibility while maintaining aromaticity in the benzene component.

Additional derivatives include:

  • 5-Methyl-2-propan-2-ylcyclohexan-1-ol: A cyclohexanol derivative with isopropyl and methyl substituents.
  • 5-Methyl-2-propan-2-ylcyclohexan-1-one: The ketone counterpart of the cyclohexanol, featuring a carbonyl group.
  • (5-Methyl-2-propan-2-ylcyclohexyl) acetate: An ester derivative with an acetate group appended to the cyclohexyl ring.
  • 5-Methyl-2-propan-2-ylidenecyclohexan-1-one: A cyclohexenone derivative with an exocyclic double bond.

Substituent Distribution and Stereochemistry

Spirocyclic Core (3,7-Dimethyl-1-Oxaspiro[3.5]nonane)

  • Substituents: Methyl groups at positions 3 and 7 of the spiro system.
  • Stereochemistry: The spiro oxygen atom introduces potential axial chirality, though specific stereochemical assignments are not explicitly defined in available data.

Tetrahydrobenzofuran Derivative

  • Substituents: Methyl groups at positions 3 and 6 of the benzofuran core.
  • Saturated Ring: The 4,5,6,7-tetrahydro moiety reduces aromaticity, introducing conformational flexibility.

Cyclohexane Derivatives

  • Cyclohexanol/Ketone: Isopropyl and methyl groups at positions 2 and 5, respectively. Stereochemistry at the hydroxyl or carbonyl group (e.g., (2S)-configuration in the alcohol) is critical for biological activity.
  • Acetate Ester: Acetate group attached to the cyclohexyl ring, likely at position 1.
  • Cyclohexenone: Exocyclic double bond at position 1, with isopropyl and methyl substituents.

IUPAC Nomenclature and Isomer Designation

The IUPAC naming follows systematic rules for spirocyclic and fused-ring systems:

ComponentIUPAC NameMolecular FormulaMolecular Weight
Spirocyclic Core3,7-Dimethyl-1-oxaspiro[3.5]nonaneC₁₀H₁₈O154.25 g/mol
Tetrahydrobenzofuran3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuranC₁₀H₁₄O150.22 g/mol
Cyclohexanol(2S)-5-Methyl-2-propan-2-ylcyclohexan-1-olC₁₀H₂₀O156.26 g/mol
Cyclohexanone(2S)-5-Methyl-2-propan-2-ylcyclohexan-1-oneC₁₀H₁₈O154.25 g/mol
Acetate Ester(5-Methyl-2-propan-2-ylcyclohexyl) acetateC₁₂H₂₂O₂198.30 g/mol
Cyclohexenone5-Methyl-2-propan-2-ylidenecyclohexan-1-oneC₁₀H₁₆O152.24 g/mol

Data sourced from PubChem entries .

Isomerism arises from stereogenic centers in the cyclohexanol and cyclohexanone derivatives. For example, the (2S)-configuration in the alcohol and ketone is distinct from (2R)-isomers, though experimental data on enantiomeric ratios are limited.

Comparative Structural Analysis with Analogues

Spirocyclic Systems

Feature3,7-Dimethyl-1-Oxaspiro[3.5]nonane1-Oxaspiro[3.5]nonane (Unsubstituted)
Ring Sizes5-membered (oxolane), 6-membered5-membered (oxolane), 6-membered
SubstituentsMethyl at C3 and C7None
Molecular Weight154.25 g/mol126.20 g/mol

The addition of methyl groups increases steric bulk and lipophilicity compared to the unsubstituted spiro system.

Tetrahydrobenzofuran vs. Benzofuran

Feature3,6-Dimethyl-4,5,6,7-Tetrahydro-1-benzofuranBenzofuran (Unsaturated)
AromaticityPartially saturatedFully aromatic
FlexibilityHigher (due to tetrahydrofuran ring)Lower
Methyl GroupsC3 and C6Varies

The tetrahydrofuran ring in the former reduces π-system interactions, potentially enhancing solubility.

Cyclohexane Derivatives

ComponentKey Features
CyclohexanolIsopropyl and methyl substituents; (2S)-stereochemistry
CyclohexanoneCarbonyl group at C1; similar substitution pattern to alcohol
Acetate EsterAcetate group at C1; increased molecular weight due to ester functionality
CyclohexenoneExocyclic double bond; potential for conjugation with carbonyl group

These derivatives exhibit varying degrees of polarity and reactivity, influenced by functional groups (e.g., hydroxyl vs. ketone).

Physical Description

Liquid

Color/Form

Colorless to pale yellow-greenish liquid

Density

0.896-0.908 @ 25 deg/25 °C

Odor

Strong peppermint odor
Strong aromatic odo

Other CAS

8006-90-4

Use Classification

Cosmetics -> Deodorant; Masking; Refreshing; Tonic

Methods of Manufacturing

THE SOL PEPPERMINT ESSENCE IS OBTAINED BY SOLUBILIZATION IN ALCOHOL OF THE TRI-RECTIFIED ESSENTIAL OIL. IT IS USED IN SYRUPS & LIQUEURS WITH YIELDS RANGING FROM 1:100 TO 1:400.
The oil is obtained by steam distillation of the flowering herb Menthax piperita L.
RAW PEPPERMINT ESSENTIAL OIL TO BE USED FOR FOOD FLAVORING MUST BE RECTIFIED. THIS IS COMMONLY KNOWN AS TRI-RECTIFIED PEPPERMINT ESSENTIAL OIL.

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Oils, peppermint: ACTIVE
ESSENTIAL OIL (TRI-RECTIFIED) IS EXTENSIVELY USED IN FLAVORING CANDIES, BITTER CHOCOLATES, TOBACCO, TOOTHPASTES, & OTHER PRODUCTS. /ESSENTIAL OIL (TRI-RECTIFIED)/
PEPPERMINT OIL...REPORTED USED IN FOLLOWING: NON-ALCOHOLIC BEVERAGES 99 PPM, ALCOHOLIC BEVERAGES 240 PPM, ICE CREAM, ICES, ETC 110 PPM, CANDY 1,200 PPM, BAKED GOODS 300 PPM, GELATINS & PUDDINGS 75-200 PPM; CHEWING GUM 8,300 PPM, MEATS 8.0 PPM, ICINGS 5.0-54 PPM, TOPPING 650 PPM.
THE DRIED FLOWERING TOPS...USED TO PREPARE...PEPPERMINT TEA & THE INFUSION. ...ALSO IN SMALL QUANTITIES IN...LIQUEURS & SPECIAL BITTERS. /PEPPERMINT/
FEMA NUMBER 2848
THE MAIN CONSTITUENTS ARE IDENTICAL IN ALL OIL VARIETIES, BUT THE RELATIVE RATIOS VARY WIDELY. CONSTITUENTS INCLUDE ALPHA- AND BETA-PINENE, LIMONENE, CINEOL, ETHYL AMYLCARBINOL, MENTHONE, ISOMENTHONE MENTHOFURAN, MENTHOL, NEOMENTHOL, ISOMENTHOL MENTHYL ACETATE, & PIPERITONE.

Analytic Laboratory Methods

AOAC 920.147. Peppermint, Spearmint, and Wintergreen Extracts. Gas Chromatography Method.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Stability Shelf Life

FAIR

Dates

Modify: 2023-08-15

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